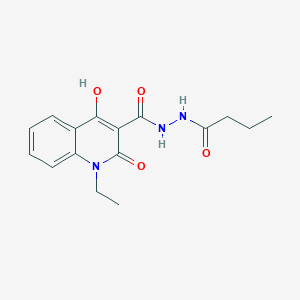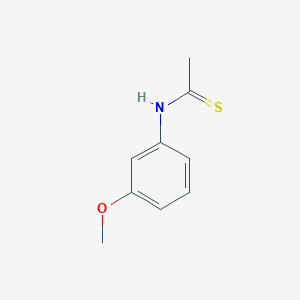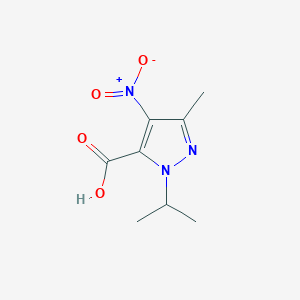
4-Ethoxy-3,5-dipropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3,5-dipropylbenzoic acid is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.341 g/mol . This compound is characterized by the presence of an ethoxy group at the 4-position and propyl groups at the 3- and 5-positions on a benzoic acid core. It is a relatively rare and unique chemical, often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3,5-dipropylbenzoic acid typically involves the alkylation of a benzoic acid derivative. One common method includes the following steps:
Starting Material: Begin with 3,5-dipropylbenzoic acid.
Ethoxylation: React the starting material with ethyl iodide in the presence of a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the ethoxylation process.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. large-scale synthesis would likely follow similar steps with optimizations for yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-dipropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-carboxy-3,5-dipropylbenzoic acid.
Reduction: 4-ethoxy-3,5-dipropylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3,5-dipropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-ethoxy-3,5-dipropylbenzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The ethoxy and propyl groups may enhance its binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dipropylbenzoic acid: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
4-Ethoxybenzoic acid: Lacks the propyl groups, which may reduce its hydrophobic interactions.
3,5-Dimethylbenzoic acid: Similar structure but with methyl groups instead of propyl, affecting its physical and chemical properties.
Uniqueness
4-Ethoxy-3,5-dipropylbenzoic acid is unique due to the combination of ethoxy and propyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
100482-25-5 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
4-ethoxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C15H22O3/c1-4-7-11-9-13(15(16)17)10-12(8-5-2)14(11)18-6-3/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
HRFCIHYWDXONGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC)CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)

![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996504.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)


![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)



